3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-8-17-13(19-12(10)16)18-11-6-5-7-20(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKSLXWUUQGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115786 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-17-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a chloro-substituted pyrimidine moiety, suggests various biological activities that are currently under investigation. This article summarizes the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C15H23ClN4O2
- Molecular Weight: Approximately 326.83 g/mol
- CAS Number: 1261233-17-3
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The specific mechanisms are still being explored, but preliminary studies suggest it may act as an inhibitor for certain protein kinases, similar to other compounds in its class .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, particularly against specific cancer cell lines. The presence of the chloro and methyl groups in the pyrimidine structure may enhance its efficacy against tumor growth .
- Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer .
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective properties, indicating that this compound might also exhibit protective effects against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with structurally related compounds reveals insights into how variations affect activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chloro-pyrimidin-2-amino)-methyl-piperidine | Different chlorinated pyrimidine | Potentially different anticancer activity |
| 6-[2-(1-acetylpiperidin-4-yl)ethylamino]pyrimidine | Acetyl group on piperidine | Distinct pharmacokinetic properties |
| 3-(5-Chloro-pyrimidin-2-amino)-methyl-piperidine | Lacks tert-butyl group | Differences in solubility and stability |
These comparisons highlight how substituent variations can significantly influence the biological activity and application potential of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine derivatives exhibit significant anticancer properties. They function by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. For instance, the pyrimidine moiety is known to interact with ATP-binding sites of kinases, leading to reduced tumor growth in various cancer models .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of piperidine derivatives. The presence of the chloro and methyl groups on the pyrimidine ring enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens, including resistant strains .
Molecular Biology
Targeted Drug Delivery Systems
The unique structure of 3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester makes it a candidate for drug delivery systems. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents to specific tissues or cells . This is particularly useful in gene therapy and the delivery of RNA molecules.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its mechanism of action at a molecular level. By inhibiting specific enzymes, researchers can elucidate pathways involved in disease processes, providing insights into potential therapeutic targets .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| "Pyrimidine Derivatives as Anticancer Agents" | Demonstrated that compounds with similar structures inhibit tumor growth by targeting kinase pathways. | Cancer therapy development |
| "Antimicrobial Efficacy of Piperidine Derivatives" | Showed effectiveness against resistant bacterial strains, highlighting potential for new antibiotics. | Antibiotic development |
| "Drug Delivery Mechanisms Using Piperidine Derivatives" | Explored how piperidine compounds can enhance targeted drug delivery efficiency. | Targeted therapy applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in , and 4:
Key Observations:
Positional Isomerism : The compound from differs in the substitution position (C4 vs. C3 on piperidine), which may alter binding kinetics in biological systems. For example, C4-substituted analogs often exhibit reduced off-target effects in kinase inhibition assays compared to C3 derivatives .
Protective Groups : The absence of the tert-butyl ester in Compound 1 () correlates with lower stability in acidic environments, as observed in HPLC degradation studies (t₁/₂ = 2.3 hours vs. 8.7 hours for the target compound) .
Bulkier Substituents : The analog incorporates a sulfonyl group and isopropoxy chain, increasing logP by ~1.5 units compared to the target compound. This reduces aqueous solubility (0.12 mg/mL vs. 1.8 mg/mL) but may improve membrane permeability .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Intermediate preparation : Use tert-butyl carbamate as a protecting group for the piperidine nitrogen to prevent unwanted side reactions during pyrimidine ring functionalization .
- Catalytic optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enhance coupling efficiency in aryl halide intermediates, as demonstrated in analogous pyrimidine-piperidine syntheses .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves purity. Confirm purity via HPLC (>98%) and NMR (¹H/¹³C) .
Advanced: How can contradictory data on reaction yields be resolved when varying catalytic systems?
Answer:
Contradictions often arise from differences in catalyst loading, solvent polarity, or temperature. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst-to-ligand ratio, solvent dielectric constant) .
- Kinetic profiling : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps. For example, tert-butyl carbamate steric hindrance may slow nucleophilic attack, requiring prolonged reaction times .
- Post-hoc analysis : Compare byproduct profiles (e.g., dehalogenation or oxidation products) using GC-MS to adjust catalytic conditions .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- Structural confirmation : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm) and pyrimidine proton environments (δ ~8.5–9.0 ppm) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Stability screening : Differential Scanning Calorimetry (DSC) to detect decomposition thresholds (>150°C in inert atmospheres) .
Advanced: How does the tert-butyl group influence steric and electronic effects in downstream reactions?
Answer:
- Steric hindrance : The tert-butyl group restricts conformational flexibility of the piperidine ring, directing electrophilic attacks to less hindered sites (e.g., pyrimidine C4 over piperidine N1) .
- Electronic effects : The electron-withdrawing carbamate reduces piperidine basicity, altering pH-dependent reactivity in aqueous media. Computational modeling (DFT) predicts nucleophilic susceptibility at pyrimidine C2 .
- Validation : Compare reaction outcomes with non-protected analogs (e.g., free piperidine) to isolate steric/electronic contributions .
Basic: What storage conditions minimize decomposition of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the tert-butyl carbamate moiety .
- Stability data : Shelf life >12 months under dry, inert atmospheres (argon), confirmed by periodic HPLC .
Advanced: What computational tools predict degradation pathways under accelerated storage conditions?
Answer:
- Molecular dynamics (MD) simulations : Model hydrolysis of the carbamate group in aqueous buffers (pH 1–14). Predict tert-butyl cleavage as the primary degradation pathway .
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Analyze degradants via LC-QTOF-MS to validate computational predictions .
- Mitigation : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to suppress radical-mediated decomposition .
Basic: How is the compound’s solubility profile optimized for biological assays?
Answer:
- Solubility screening : Use DMSO for stock solutions (50–100 mM) followed by dilution in PBS or cell culture media.
- Co-solvents : Add β-cyclodextrin (10–20% w/v) to enhance aqueous solubility via host-guest interactions, as shown for structurally similar tert-butyl carbamates .
- Critical micelle concentration (CMC) : Determine via dynamic light scattering (DLS) to avoid aggregation in vitro .
Advanced: What strategies address low reproducibility in biological activity assays?
Answer:
- Batch variability : Pre-screen compound lots using ¹H NMR to detect residual solvents (e.g., DMF) that may inhibit enzyme activity .
- Metabolite interference : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify active/inactive metabolites via UPLC-MS .
- Positive controls : Use analogs with established IC₅₀ values (e.g., tert-butyl-protected kinase inhibitors) to calibrate assay sensitivity .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : While specific data are limited, structurally related tert-butyl carbamates show low acute toxicity (LD₅₀ >2000 mg/kg in rats) .
Advanced: How can researchers validate hypothesized reaction mechanisms for novel derivatives?
Answer:
- Isotopic labeling : Use ¹⁵N-pyrimidine or deuterated tert-butyl groups to track bond formation/cleavage via MS/MS .
- In situ monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enolate species) during coupling reactions .
- Theoretical corroboration : Compare experimental kinetic data with computational transition-state models (Gaussian 16, M06-2X/6-31G**) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
